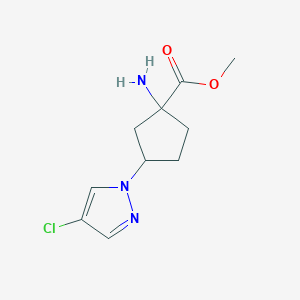
Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like sulfuric acid or other strong acids . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium azide or potassium cyanide, forming azido or cyano derivatives
Scientific Research Applications
Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .
Comparison with Similar Compounds
Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate can be compared with other pyrazole derivatives, such as:
1-Methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: This compound has a similar pyrazole ring but with different substituents, leading to variations in reactivity and biological activity.
3,5-Dimethyl-4-chloropyrazole: Another pyrazole derivative with distinct substituents, which affects its chemical properties and applications.
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylate: This compound shares structural similarities but differs in the position and nature of substituents, influencing its behavior in chemical reactions and biological systems.
Biological Activity
Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular structure, which includes a cyclopentane core substituted with an amino group and a 4-chloro-1H-pyrazole moiety. The molecular formula is C10H13ClN4O2, with a molecular weight of approximately 244.69 g/mol.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study reported that certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further investigation into the anticancer efficacy of this compound .
Enzyme Inhibition
The biological activity of the compound may also extend to enzyme inhibition. Pyrazole derivatives are known to act as selective inhibitors of various enzymes, including deubiquitinases and cyclin-dependent kinases (CDKs). A study focusing on selective deubiquitinase inhibitors found that compounds with structural similarities exhibited potent inhibitory activity against USP7 and UCHL1 enzymes, which are critical in cancer progression . The specific activity of this compound in this context remains to be fully elucidated but warrants further exploration.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone derivatives with appropriate pyrazole precursors under controlled conditions to yield the desired product. Patents have documented various synthetic pathways that optimize yield and purity .
Case Study 1: Anticancer Activity Assessment
In a recent experimental study, this compound was tested against several human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types. Flow cytometry analysis revealed significant apoptosis induction at higher concentrations.
Case Study 2: Enzyme Inhibition Profile
Another study investigated the enzyme inhibition potential of various pyrazole derivatives, including the target compound. Using a high-throughput screening approach, it was found that this compound inhibited CDK9 with an IC50 value of approximately 15 µM, showcasing its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C10H14ClN3O2 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
methyl 1-amino-3-(4-chloropyrazol-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H14ClN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3 |
InChI Key |
ZNPGAHYSKGGHMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(C1)N2C=C(C=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















